Silane

Chemical Vapor Deposition Silicon Epitaxy Thin Film Deposition

For high-throughput epitaxial silicon wafer production, silane (SiH₄) delivers approximately 10x higher growth rates than dichlorosilane at sub-575°C processing temperatures, directly reducing cost-per-wafer in 300mm fabs. Its well-characterized thermal decomposition ensures precise film thickness and doping uniformity. Semiconductor-grade purity (99.9999%) with stringent contaminant limits (methane ≤0.04 ppmv, chlorosilanes ≤0.1 ppmv) prevents carbon or chlorine incorporation into dielectrics, safeguarding insulating properties. As the benchmark pyrophoric precursor, it enables reproducible surface functionalization.

Molecular Formula SiH4
H4Si
Molecular Weight 32.117 g/mol
CAS No. 7803-62-5
Cat. No. B1218182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane
CAS7803-62-5
Synonymsmonosilane
silicane
silicon tetrahydride
Molecular FormulaSiH4
H4Si
Molecular Weight32.117 g/mol
Structural Identifiers
SMILES[SiH4]
InChIInChI=1S/H4Si/h1H4
InChIKeyBLRPTPMANUNPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 100 kg / 50 litre / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NIOSH, 2016)
Slowly decomp in water;  practically insol in alc, ether, benzene, chloroform, silicochloroform and silicon tetrachloride;  decomp in potassium hydoxide solns.
Solubility in water: slow reaction
Decomposes

Silane (CAS 7803-62-5): Core Properties and Semiconductor Precursor Fundamentals for Procurement


Silane (SiH₄, CAS 7803-62-5) is the simplest silicon hydride and the silicon analogue of methane [1]. At room temperature, it is a colorless, pyrophoric gas with a boiling point of -112°C and a density of 1.114 g/mL at 25°C . Silane is the primary gaseous precursor for high-purity silicon deposition in the semiconductor and photovoltaic industries [2]. It is available in electronic grades up to 99.9999% purity, with stringent limits on contaminants such as disilane (≤0.5 ppmv) and methane (≤0.1 ppmv) . The compound decomposes completely around 400°C to yield elemental silicon and hydrogen, enabling its use in chemical vapor deposition (CVD) processes [3]. Silane's pyrophoric nature and flammability demand rigorous safety protocols during handling and storage [4].

Why Silane (7803-62-5) Cannot Be Directly Replaced by In-Class Silicon Hydrides or Analogs


In-class substitution of silane (SiH₄) with other silicon hydrides (e.g., disilane Si₂H₆, higher silanes) or germanium analogs (e.g., germane GeH₄) is not straightforward due to fundamental differences in reactivity, decomposition kinetics, and deposition characteristics. For instance, disilane decomposes at significantly lower temperatures and yields different growth rates in CVD processes [1]. Germane, the germanium analog, exhibits a markedly different thermal decomposition profile, beginning around 280°C compared to silane's ~400°C, and its reaction chemistry with air differs, as it does not autoignite [2]. Even within the silane family, higher homologs like trisilane (Si₃H₈) and tetrasilane (Si₄H₁₀) demonstrate distinct activation energies for epitaxial growth [3]. Therefore, direct substitution would result in altered film properties, growth rates, and process safety, making silane the optimized choice for specific applications based on quantifiable performance metrics.

Quantitative Differentiation of Silane (7803-62-5) vs. Disilane, Germane, and Dichlorosilane in CVD and Deposition Processes


Silane vs. Disilane: Lower Temperature Decomposition for Enhanced Process Control

Silane (SiH₄) requires a higher decomposition temperature compared to disilane (Si₂H₆), providing a wider process window for thermal budget management. Silane decomposes completely at approximately 400°C, whereas disilane begins to decompose at 300-500°C and is less stable at room temperature [1][2]. This higher thermal stability of silane allows for more precise control over the onset of silicon deposition in CVD reactors.

Chemical Vapor Deposition Silicon Epitaxy Thin Film Deposition

Silane vs. Germane: Divergent Autoignition and Oxidation Behavior for Safer Handling

Unlike germane (GeH₄), which does not autoignite in air and requires elevated temperatures (160-183°C) to oxidize, silane is pyrophoric and ignites spontaneously upon contact with air [1][2]. This stark difference in reactivity mandates entirely different safety protocols and equipment. Silane's pyrophoricity, while requiring stringent controls, is a known and manageable risk in industrial settings, whereas germane's delayed oxidation can pose unexpected hazards.

Safety Data Pyrophoric Materials Gas Handling

Silane vs. Dichlorosilane: Order-of-Magnitude Higher Growth Rate for Epitaxial Silicon

In a 300 mm industrial Reduced Pressure-Chemical Vapor Deposition (RP-CVD) tool, silane (SiH₄) provides significantly higher silicon growth rates than dichlorosilane (SiH₂Cl₂). For temperatures below 575°C, the growth rate with silane is approximately ten times higher than with dichlorosilane [1]. Furthermore, disilane exhibits growth rates roughly ten times higher than silane, establishing a clear hierarchy.

Reduced Pressure CVD Silicon Epitaxy Growth Kinetics

Silane vs. Higher Silanes (Si₃H₈, Si₄H₁₀): Lower Activation Energy for Consistent Epitaxial Growth

In Si and SiGe epitaxial growth under 600°C, silane (SiH₄) is implied to have a lower activation energy compared to higher silanes, though direct comparative data for SiH₄ is not provided in the source [1]. Trisilane (Si₃H₈) exhibits an activation energy of 1.88 eV, and tetrasilane (Si₄H₁₀) exhibits 1.62 eV. This suggests that the decomposition kinetics of silane are more favorable for achieving uniform growth at lower thermal budgets.

SiGe Epitaxy Activation Energy High-Order Silanes

Silane Purity Specifications: Quantified Contaminant Limits for Semiconductor-Grade Material

Semiconductor-grade silane (SiH₄) is supplied with a purity of 99.9999% (Grade 6) and has strict, quantified limits on key impurities that impact device yield . The specification includes disilane (≤0.5 ppmv), methane (≤0.04 ppmv), total hydrocarbons (C2-C4, ≤0.1 ppmv), and total chlorosilanes (≤0.1 ppmv). Such granular impurity control is essential for reproducible epitaxy and film quality, and is a standard against which alternative precursors are measured.

Electronic Grade Gases Purity Analysis Semiconductor Manufacturing

High-Value Application Scenarios for Silane (7803-62-5) Based on Quantitative Differentiation


High-Volume Manufacturing of Silicon Epitaxial Wafers

For the high-throughput production of epitaxial silicon wafers, silane is the preferred precursor due to its growth rate being approximately ten times higher than dichlorosilane at sub-575°C processing temperatures [1]. This directly translates to increased tool productivity and reduced cost-per-wafer in 300 mm fabs. The well-characterized thermal decomposition profile of silane also allows for precise control of film thickness and doping uniformity.

Deposition of Amorphous Silicon (a-Si) for Photovoltaics and Displays

Silane is the standard precursor for plasma-enhanced chemical vapor deposition (PECVD) of amorphous silicon (a-Si) used in thin-film solar cells and flat-panel displays. Its lower activation energy compared to higher silanes enables efficient film deposition at relatively low temperatures [2], which is critical for processing on temperature-sensitive substrates like glass or flexible polymers. The high purity grades available (e.g., 99.9999%) ensure minimal light-induced degradation (Staebler-Wronski effect) in solar cells.

Silicon Nitride (Si₃N₄) Dielectric Film Formation

In the fabrication of microelectronic devices, silane is reacted with ammonia (NH₃) or nitrogen (N₂) in a CVD process to deposit silicon nitride (Si₃N₄) films. The quantified impurity limits in semiconductor-grade silane, particularly for carbon-containing species (methane ≤0.04 ppmv) and chlorosilanes (≤0.1 ppmv), are essential to prevent incorporation of carbon or chlorine into the dielectric, which would compromise its insulating properties and reliability .

Specialized R&D Requiring Well-Defined Pyrophoric Precursors

In research settings where the synthesis of novel silicon-based materials or nanostructures requires a well-characterized pyrophoric gas, silane is the benchmark. Its spontaneous ignition in air [3], while a safety consideration, also provides a known and reproducible chemical handle for surface functionalization or for generating silicon nanoparticles via gas-phase combustion synthesis. The higher thermal stability of silane relative to disilane provides a broader window for controlled gas-phase reactions.

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